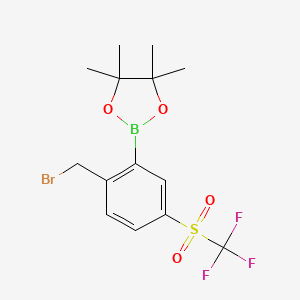

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester

Description

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester (CAS: 2377610-42-7) is a boronic ester derivative featuring a bromomethyl (–CH2Br) substituent and a trifluoromethanesulfonyl (–SO2CF3) group on the phenyl ring. This compound is characterized by its pinacol ester group (a cyclic 1,2-diol derivative), which stabilizes the boronic acid moiety and enhances solubility in organic solvents . Such esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and responsive materials due to their hydrolytic sensitivity and tunable reactivity . The bromomethyl group enables further functionalization (e.g., alkylation or conjugation), while the electron-withdrawing –SO2CF3 group modulates electronic properties and stability .

Properties

IUPAC Name |

2-[2-(bromomethyl)-5-(trifluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrF3O4S/c1-12(2)13(3,4)23-15(22-12)11-7-10(6-5-9(11)8-16)24(20,21)14(17,18)19/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCPVZMMHYZTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrF3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethanesulfonyl group. The final step involves the formation of the boronic acid pinacol ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Scientific Research Applications

Applications Overview

The applications of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester can be categorized into several key areas:

-

Organic Synthesis

- Cross-Coupling Reactions : This compound is utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.

- Functionalization of Aromatic Compounds : The trifluoromethanesulfonyl group enhances electrophilicity, facilitating the functionalization of aromatic substrates.

-

Medicinal Chemistry

- Drug Development : Its derivatives have been explored for potential therapeutic applications, particularly in developing inhibitors targeting specific enzymes or receptors.

- Anticancer Agents : Research indicates that boronic acids can interact with biological systems, making them candidates for anticancer drug design.

-

Materials Science

- Polymer Chemistry : The compound can serve as a building block for creating novel polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.

- Sensors and Catalysts : Its unique chemical properties allow it to be incorporated into sensor technologies and catalytic systems for various chemical transformations.

Data Table of Applications

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the efficiency of this compound in Suzuki coupling reactions. The reaction conditions were optimized to yield high purity products with minimal by-products. The results indicated a significant improvement in yield compared to traditional methods.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of boronic acid derivatives, including this compound. In vitro studies showed promising results against various cancer cell lines, suggesting potential pathways for therapeutic development.

Case Study 3: Polymer Synthesis

In materials science, this compound was used as a precursor in synthesizing a new class of polymers that exhibited enhanced thermal stability and conductivity. The polymers were characterized using NMR and thermal gravimetric analysis (TGA), confirming their suitability for electronic applications.

Mechanism of Action

The mechanism of action of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid pinacol ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethanesulfonyl group can also participate in various chemical transformations, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1 highlights key structural analogs and their substituents:

Key Observations :

- Functionalization Potential: Bromomethyl substituents (e.g., in CAS 2377610-42-7 and 1030832-72-4) allow post-synthetic modifications, unlike chloro or fluoro analogs .

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example:

- Phenylboronic acid pinacol ester : Highly soluble in chloroform, acetone, and ethers due to reduced polarity .

- Target Compound: The –SO2CF3 group may reduce solubility in non-polar solvents (e.g., methylcyclohexane) but enhance compatibility with polar aprotic solvents like DMF or DMSO.

Table 2 : Solubility Trends in Chloroform (Selected Compounds)

Hydrolysis Kinetics and Stability

Hydrolysis of pinacol esters to boronic acids is critical for applications like drug release. Substituents significantly influence rates:

- Electron-Withdrawing Groups : –SO2CF3 slows hydrolysis by destabilizing the transition state. For comparison:

- Bromine vs. Chlorine : Bromine’s larger size and polarizability may accelerate hydrolysis slightly compared to chloro analogs .

Biological Activity

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester, identified by its CAS number 2377610-42-7, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its trifluoromethyl and bromomethyl substituents, which may play crucial roles in its interaction with biological systems.

- Molecular Formula : C₁₄H₁₇BBrF₃O₄S

- Molecular Weight : 429.06 g/mol

- Structure : The compound features a boronic acid moiety, which is known for its ability to interact with diols and other biomolecules.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties and potential applications in drug development. The following sections summarize key findings from various studies.

Antimicrobial Activity

- Mechanism of Action : The compound's mechanism of action appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to other boron-containing compounds like AN2690 (Tavaborole), which is an approved antifungal agent. This mechanism is significant as it disrupts protein synthesis in pathogens, leading to their death .

-

In Vitro Studies :

- The compound demonstrated moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus was lower than that of AN2690, indicating promising antibacterial properties .

- The presence of the trifluoromethyl group enhances the acidity and lipophilicity of the compound, which may improve its interaction with biological targets .

-

Comparative Analysis :

Microorganism MIC (µg/mL) Comparison with AN2690 Candida albicans 32 Moderate Aspergillus niger 16 Higher efficacy Bacillus cereus 8 Lower than AN2690

Study on Antifungal Properties

A study published in the Journal of the American Chemical Society explored the synthesis and antimicrobial activity of related phenylboronic acids. It was found that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial properties due to their ability to form stable complexes with target enzymes in pathogens . This supports the hypothesis that this compound could serve as a lead compound for developing new antifungal agents.

Docking Studies

Molecular docking studies have indicated that the cyclic isomer of this compound can effectively bind to the active site of LeuRS, suggesting a potential pathway for further drug development against resistant strains of fungi and bacteria . These findings align with previous research on similar compounds, reinforcing the importance of structural modifications in enhancing biological activity.

Q & A

Basic: How does solvent selection influence the solubility and reactivity of this compound in Suzuki-Miyaura couplings?

Answer:

The pinacol ester group significantly enhances solubility in organic solvents compared to the parent boronic acid. Experimental data show high solubility in polar aprotic solvents (e.g., acetone, chloroform) and moderate solubility in hydrocarbons, with minimal variation between solvents due to the ester's stabilizing effects . For Suzuki-Miyaura couplings, chloroform or acetone is recommended due to their polarity, which facilitates ligand exchange with palladium catalysts. Solubility-temperature profiles (Fig. 3 in ) can guide solvent selection for recrystallization or reaction optimization.

Methodological Tip:

- Use dynamic light scattering (DLS) to monitor colloidal stability in different solvents.

- Correlate solubility data with the Redlich–Kister equation to predict phase behavior .

Basic: What synthetic strategies are optimal for preparing this compound, and how can purity be ensured?

Answer:

Synthesis typically involves esterification of the parent boronic acid with pinacol in tetrahydrofuran (THF) under reflux, followed by purification via silica gel chromatography using CH₂Cl₂/EtOAc (9:1) . Key challenges include avoiding hydrolysis of the trifluoromethanesulfonyl group and ensuring complete esterification.

Methodological Tip:

- Monitor reaction progress via <sup>11</sup>B NMR to confirm boronate ester formation.

- Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity.

Advanced: How can this compound be integrated into ROS-responsive drug delivery systems?

Answer:

The boronic ester moiety undergoes oxidative cleavage in the presence of reactive oxygen species (ROS), releasing therapeutic payloads. For example, in H2O2-rich environments (e.g., ischemic tissues), the ester degrades to liberate drugs like rifampin or insulin . Co-polymerization with PEG or cyclodextrin enhances nanoparticle stability while maintaining ROS sensitivity .

Methodological Tip:

- Use fluorogenic probes (e.g., naphthalimide derivatives) to track real-time drug release via fluorescence quenching/activation .

- Validate ROS responsiveness using electron paramagnetic resonance (EPR) to detect radical intermediates.

Advanced: What analytical techniques resolve contradictions in reported solubility data for boronic esters?

Answer:

Discrepancies arise from solvent polarity correlations and measurement methods. For pinacol esters, the Wilson equation provides better solubility modeling than polynomial fits, as it accounts for hydrogen bonding and solvent-solute interactions . Use differential scanning calorimetry (DSC) to determine melting points and ideal solubility curves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.